Ethyl 5-amino-4-bromo-1-tert-butylpyrazole-3-carboxylate
Description
Ethyl 5-amino-4-bromo-1-tert-butylpyrazole-3-carboxylate is a chemical compound with the molecular formula C10H16BrN3O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals .
Properties
Molecular Formula |
C10H16BrN3O2 |
|---|---|
Molecular Weight |
290.16 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-1-tert-butylpyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16BrN3O2/c1-5-16-9(15)7-6(11)8(12)14(13-7)10(2,3)4/h5,12H2,1-4H3 |
InChI Key |
MXHQWTRRGLSLAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 5-amino-4-bromo-1-tert-butylpyrazole-3-carboxylate typically involves the reaction of 5-amino-4-bromo-1-tert-butylpyrazole-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 5-amino-4-bromo-1-tert-butylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1-tert-butylpyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: Research explores its potential as a pharmacophore in drug design.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-tert-butylpyrazole-3-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 5-amino-4-bromo-1-tert-butylpyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:
- Ethyl 4-bromobutyrate
- Ethyl acetate
- Methyl butyrate These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and bromo groups, which confer distinct reactivity and potential applications .
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